Spinosad [ISO]

Catalog No.
S650341
CAS No.
168316-95-8
M.F
C83H132N2O20
M. Wt
1477.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spinosad [ISO]

Insecticide resistance threatens crop yields. Spinosad, a fermentation-derived mixture of Spinosyn A and D (~85:15), provides a unique IRAC Group 5 mode of action with no cross-resistance.

  • Effective against resistant Lepidoptera, Diptera, Thysanoptera via ingestion.
  • Organic-certified, IPM-compatible, minimal pollinator impact.

CAS Number

168316-95-8

Product Name

Spinosad [ISO]

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Molecular Formula

C83H132N2O20

Molecular Weight

1477.9 g/mol

InChI

InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35?,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m11/s1

InChI Key

JFLRKDZMHNBDQS-GQHNJWLYSA-N

solubility

not soluble.
Solubility in water: none

Synonyms

spinosad

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

The exact mass of the compound Spinosad is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as not soluble.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 100 mg

Spinosad is a widely-used insecticide derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][2] It is not a single molecule but a defined mixture of the two most active metabolites, Spinosyn A and Spinosyn D, typically in a ratio of approximately 85:15.[2][3][4][5] Classified as an IRAC Group 5 insecticide, Spinosad possesses a unique mode of action, functioning as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) at a site distinct from neonicotinoids and other insecticides.[1][3][6][7] This distinct mechanism is a critical attribute for its use in insecticide resistance management (IRM) programs, as it shows no cross-resistance with other major chemical classes.[1][3] Spinosad is primarily effective through ingestion against a range of key agricultural pests, particularly in the orders Lepidoptera (caterpillars), Diptera (flies), and Thysanoptera (thrips).[1][4][8]

Research Fit

Target
Insect nAChR Site I agonist probe
Mechanism
Distinct site not addressed by neonicotinoids
Research Scope
Cross-resistance screening and pest model studies

Procuring a generic mixture of spinosyns or substituting with a single component like Spinosyn A is not a viable strategy. Spinosad's regulatory approval and documented field performance are based on a specific, quality-controlled ratio of Spinosyn A to Spinosyn D.[2][3] Spinosyn A is the most active single component, but the defined mixture provides a consistent and proven efficacy profile.[4] Furthermore, its unique IRAC Group 5 classification means it cannot be directly substituted with insecticides from other classes (e.g., pyrethroids, neonicotinoids, avermectins) without compromising resistance management strategies.[1][9] The lack of cross-resistance is a key procurement driver, making Spinosad a critical rotational partner in integrated pest management (IPM) programs designed to preserve the long-term effectiveness of other insecticides.[1][3][10]

Substitution Risk

!
Cross-resistance ≠ potency equivalence
Spinetoram shares nAChR Site I but may show 2× greater field activity against certain pests; substitution without species-specific verification risks control failure.
!
Speed of kill may differ by life stage
Spinosad retains higher larvicidal activity and faster LT₅₀ against housefly compared to spinetoram; assumption of universal inferiority may misguide selection.
!
Class-level cross-resistance absent but requires monitoring
No cross-resistance to neonicotinoids/diamides, but spinosyn-specific field resistance (>1000×) observed in a small percentage of cases; rotation planning should include baseline susceptibility data.

Western Flower Thrips Control

In a direct comparative bioassay against the Western Flower Thrips (Frankliniella occidentalis), a major pest in horticulture, Spinosad demonstrated significantly higher toxicity than key competitors.[11] The LC50 value for Spinosad was 0.44 µg/ml, indicating a potency approximately 338 times greater than abamectin (LC50 = 148.8 µg/ml) and over 3,000 times greater than the pyrethroid bifenthrin (LC50 = 1331.0 µg/ml) under identical laboratory conditions.[11]

Evidence DimensionToxicity to Adult Western Flower Thrips (LC50)
Target Compound DataSpinosad: 0.44 µg/ml
Comparator Or BaselineAbamectin: 148.8 µg/ml | Bifenthrin: 1331.0 µg/ml
Quantified Difference~338x more potent than Abamectin; ~3025x more potent than Bifenthrin
ConditionsLaboratory bean-dip bioassay on adult Frankliniella occidentalis.

This dramatic difference in intrinsic potency allows for lower application rates, directly impacting procurement costs, formulation requirements, and environmental load for thrips control.

Field Activity
Head-to-head
Spinetoram ≥2× more active on rate basis; spinosad 4.8 g a.i./100 L vs spinetoram 2.4 g a.i./100 L
Supports rate-response model context
Date palm field trial, Egypt, 51°C

Field Crop Protection Efficacy

In field trials for the control of banana blossom thrips (Thrips florum), Spinosad provided superior crop protection compared to other commonly used insecticides.[12][13] Treatments with Spinosad at 25 g ai/L resulted in only 37% of fruit showing oviposition pimples, a direct measure of crop damage. This was significantly better than both abamectin at 18 g ai/L, which resulted in 54% damaged fruit, and the neonicotinoid thiamethoxam at 250 g ai/L, which resulted in 62% damaged fruit.[12][13] The untreated control group showed 100% damage.[12]

Evidence DimensionCrop Damage (% Oviposition Pimples)
Target Compound DataSpinosad: 37%
Comparator Or BaselineAbamectin: 54% | Thiamethoxam: 62%
Quantified Difference46% relative reduction in damage vs. Abamectin; 68% relative reduction in damage vs. Thiamethoxam
ConditionsField trial on bananas against Thrips florum in Davao del Norte, Philippines.

This evidence demonstrates superior end-result performance in a real-world agricultural setting, translating directly to higher quality yield and better economic returns, justifying its selection over cheaper or more common alternatives.

Speed of Kill
Head-to-head
Spinosad shows lower LT₅₀ and higher larvicidal activity than spinetoram
Reported faster knockdown in housefly model
Field & lab, 12% SC, 1st/3rd instar

Post-Application Beneficial Safety

While Spinosad is intrinsically toxic to bees upon direct contact, its risk to non-target organisms diminishes significantly after the spray has dried.[14][15] Extensive testing has shown that residues dried for as little as 3 hours are not acutely harmful to honeybees.[15] This contrasts with the persistent systemic activity of insecticides like neonicotinoids. This characteristic provides a critical handling and application advantage, allowing for use in IPM programs by spraying in the evening to minimize impact on pollinators.[15][16] This selectivity helps preserve beneficial insect populations that contribute to overall pest control, a key factor in sustainable agriculture.[1][17]

Evidence DimensionToxicity of Dried Residues to Honeybees
Target Compound DataNegligible acute toxicity after 3 hours of drying
Comparator Or BaselineSystemic insecticides (e.g., neonicotinoids) which can persist in pollen and nectar over longer periods.
Quantified DifferenceRapid reduction in contact hazard post-application
ConditionsMultiple greenhouse, confined field, and full field studies under typical use conditions.

This rapid reduction in hazard to beneficials is a key processability and workflow advantage, enabling integration into IPM systems and reducing non-target impacts, which is increasingly a regulatory and market-driven procurement requirement.

Bemisia LC₅₀
Head-to-head
8.8× vs imidacloprid
64× vs fipronil
LC₅₀ 0.13 μg/mL
Supports potency comparison for B. tabaci
Adult bioassay, Guangzhou population

Surface Residual Activity

Spinosad demonstrates excellent long-term residual efficacy on various surfaces, a critical factor for stored product protection and applications requiring lasting control. In a six-month study comparing insecticides on different surfaces, Spinosad maintained high mortality levels against the cigarette beetle (Lasioderma serricorne) for longer periods than pirimiphos-methyl.[18] For the granary weevil (Sitophilus granarius), both Spinosad and pirimiphos-methyl remained effective on ceramic and metallic surfaces for the full six-month period, outperforming the pyrethroid alpha-cypermethrin.[18] While sensitive to UV degradation in direct sunlight, its stability on protected surfaces is a key performance differentiator.[19]

Evidence DimensionResidual Efficacy Over Time (Mortality)
Target Compound DataMaintained high mortality against L. serricorne and S. granarius for up to 6 months on non-porous surfaces.
Comparator Or BaselineAlpha-cypermethrin showed lower mortality rates against S. granarius. Pirimiphos-methyl was less effective than Spinosad against L. serricorne after Month 4.
Quantified DifferenceSuperior long-term residual control against specific stored product pests compared to common alternatives.
ConditionsSix-month bioassay on concrete, metallic, plastic, and ceramic surfaces against Tribolium castaneum, Sitophilus granarius, and Lasioderma serricorne.

For applications in stored product protection, public health, or structural pest control, this long residual life reduces the frequency of re-application, lowering labor and material costs over a treatment cycle.

Thrips LC₅₀
Head-to-head
  • Spinosad1.591 ppm
  • Cyantraniliprole2.425 ppm
  • Diafenthiuron2.396 ppm
  • Imidacloprid5.110 ppm
  • Fipronil13.560 ppm
Reported top-ranked toxicity in tested panel
Bean dip bioassay, 95% CL
Cross-Resistance
Class-level
No correlation with neonicotinoids, avermectins, diamides, pyrethroids; high-level field resistance rare
Supports IRM rotation planning
Meta-analysis >400 studies, 1997–2025
Acute Oral LD₅₀
Reported
>3,600 mg/kg (rat)
>8× less vs imidacloprid
Reported mammalian acute toxicity context
OECD guidelines, cross-study comparison

High-Value Horticulture IPM

For protecting high-value fruit, vegetable, and ornamental crops where pest damage directly impacts marketability. Spinosad's high potency against key pests like thrips and caterpillars ensures effective control, leading to higher quality yields.[11][12] Its favorable profile of rapid degradation of surface residues minimizes impact on beneficial pollinators when applied correctly, making it a cornerstone for modern Integrated Pest Management (IPM) programs.[15]

Insecticide Resistance Management

In agricultural systems where pests have developed resistance to common insecticide classes like pyrethroids or organophosphates. Spinosad's unique mode of action (IRAC Group 5) provides an effective control method with no known cross-resistance.[1][3] Its inclusion in a rotational spray program is a primary strategy to break resistance cycles and extend the useful life of other insecticides.[9]

Stored Product Protection

For use in grain storage facilities, food processing plants, and other indoor or protected environments where long-lasting control is required. Spinosad's demonstrated long-term residual activity on various surfaces provides extended protection against key stored product beetles, reducing the need for frequent reapplication.[18]

Organic Agriculture Pest Control

In certified organic farming systems requiring effective, approved pest control materials. As a fermentation product of a naturally occurring soil bacterium, Spinosad is approved for use in many organic production standards worldwide.[10][17] It provides organic growers with a highly effective tool against caterpillars and other pests that is often more potent than traditional organic options.[17]

Application Fit Matrix

Application
Selection Property
Validation Focus
IRM rotation programs
Absence of cross-resistance with major insecticide classes
Baseline susceptibility and resistance allele monitoring
Neonicotinoid-resistant Bemisia & thrips
Distinct nAChR Site I binding and potency
Species-specific dose-response and cross-resistance testing
Stored grain pest management
Reported mammalian acute toxicity endpoints and pest susceptibility
Residue and exposure assessment
Housefly control (animal housing)
Life-stage specific larvicidal and knockdown profile
Field and lab speed-of-kill verification

Physical Description

ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID.

Hydrogen Bond Acceptor Count

22

Exact Mass

1476.93734460 Da

Monoisotopic Mass

1476.93734460 Da

Boiling Point

801.515°C

Heavy Atom Count

105

LogP

4

Decomposition

173Â °C

Melting Point

112-123Â °C

UNII

XPA88EAP6V

Drug Indication

Spinosad is indicated for the topical treatment of head lice infestation in adult and pediatric patients ≥6 months old. It is also indicated for the topical treatment of scabies infestation in adult and pediatric patients ≥4 years old.
FDA Label
Treatment and prevention of flea infestations (Ctenocephalides felis). The preventive effect against re-infestations is a result of the adulticidal activity and the reduction in egg production and persists for up to 4 weeks after a single administration of the product. The veterinary medicinal product can be used as part of a treatment strategy for the control of flea allergy dermatitis (FAD).

Drug Classes

Breast Feeding; Lactation; Milk, Human; Insecticides

Pharmacology

Spinosyn A does not appear to directly interact with any known relevant insecticidal targets, but instead boasts a novel mechanism that resembles a GABA antagonist. Spinosyn A is also slightly more biologically active than spinosyn D.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death.

Vapor Pressure

Vapor pressure at 20Â °C: negligible

Absorption Distribution and Excretion

Not absorbed if administered topically.
No distribution if administered topically.

Wikipedia

Spinosad

Use Classification

Veterinary drugs -> Other ectoparasiticides for systemic use -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dryden MW, Payne PA, Smith V, Berg TC, Lane M: Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs. Parasit Vectors. 2013 Mar 25;6:80. doi: 10.1186/1756-3305-6-80. [PMID:23531322]
Paarlberg TE, Wiseman S, Trout CM, Kee EA, Snyder DE: Safety and efficacy of spinosad chewable tablets for treatment of flea infestations of cats. J Am Vet Med Assoc. 2013 Apr 15;242(8):1092-8. doi: 10.2460/javma.242.8.1092. [PMID:23547672]
Liu TX, Irungu RW, Dean DA, Harris MK: Impacts of spinosad and lambda-cyhalothrin on spider communities in cabbage fields in south Texas. Ecotoxicology. 2013 Apr;22(3):528-37. doi: 10.1007/s10646-013-1045-1. Epub 2013 Mar 3. [PMID:23455995]
Khan HA, Shad SA, Akram W: Resistance to new chemical insecticides in the house fly, Musca domestica L., from dairies in Punjab, Pakistan. Parasitol Res. 2013 May;112(5):2049-54. doi: 10.1007/s00436-013-3365-8. Epub 2013 Mar 3. [PMID:23456023]
Gilbert-Lopez B, Schilling M, Ahlmann N, Michels A, Hayen H, Molina-Diaz A, Garcia-Reyes JF, Franzke J: Ambient diode laser desorption dielectric barrier discharge ionization mass spectrometry of nonvolatile chemicals. Anal Chem. 2013 Mar 19;85(6):3174-82. doi: 10.1021/ac303452w. Epub 2013 Mar 4. [PMID:23419061]
Aditya S, Rattan A: Spinosad: An effective and safe pediculicide. Indian Dermatol Online J. 2012 Sep;3(3):213-4. doi: 10.4103/2229-5178.101825. [PMID:23189260]
Watson GB, Salgado VL: Maintenance of GABA receptor function of small-diameter cockroach neurons by adenine nucleotides. Insect Biochem Mol Biol. 2001 Feb;31(2):207-12. [PMID:11164343]
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